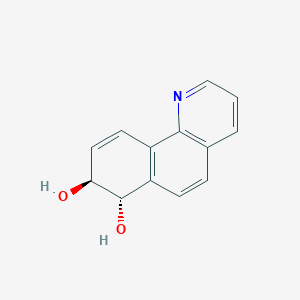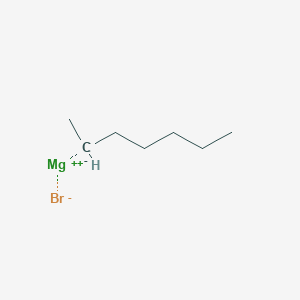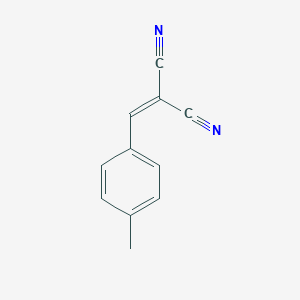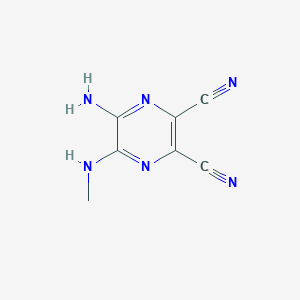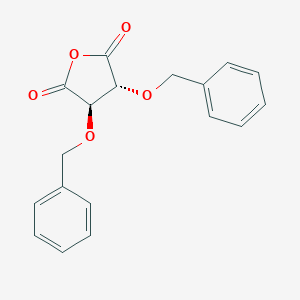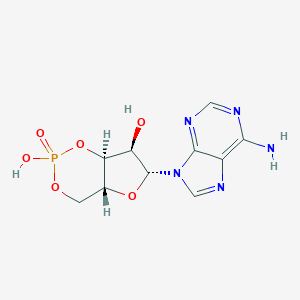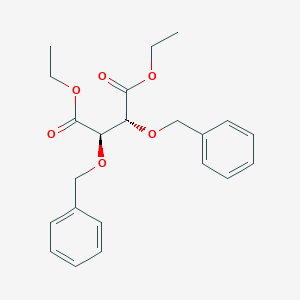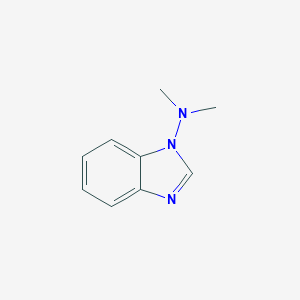
2-(5-Methylthiophen-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Methylthiophen-2-yl)piperazine, also known as MTP, is a chemical compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use in scientific research, particularly in the field of neuroscience. MTP has been shown to exhibit a range of biochemical and physiological effects that make it a valuable tool for studying the mechanisms of various neurological disorders.
Wirkmechanismus
The exact mechanism of action of 2-(5-Methylthiophen-2-yl)piperazine is not fully understood, but it is thought to act as a serotonin receptor agonist. This means that it binds to serotonin receptors in the brain, which can modulate the activity of various neurotransmitters and lead to changes in behavior and mood.
Biochemische Und Physiologische Effekte
2-(5-Methylthiophen-2-yl)piperazine has been shown to have a range of biochemical and physiological effects, including changes in neurotransmitter levels, alterations in brain activity, and changes in behavior. These effects make it a valuable tool for studying the mechanisms of various neurological disorders, including anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-Methylthiophen-2-yl)piperazine in lab experiments is its ability to modulate serotonin receptor activity, which can lead to changes in behavior and mood. However, one limitation of using 2-(5-Methylthiophen-2-yl)piperazine is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 2-(5-Methylthiophen-2-yl)piperazine, including investigating its potential as a treatment for various neurological disorders, exploring its mechanism of action in more detail, and developing new compounds based on its structure. Additionally, future research could focus on optimizing the synthesis method for 2-(5-Methylthiophen-2-yl)piperazine to make it more efficient and cost-effective for use in scientific studies.
Synthesemethoden
2-(5-Methylthiophen-2-yl)piperazine can be synthesized through a multi-step process that involves the reaction of 2-bromo-5-methylthiophene with piperazine in the presence of a palladium catalyst. The resulting product can then be purified using various chromatography techniques to obtain pure 2-(5-Methylthiophen-2-yl)piperazine.
Wissenschaftliche Forschungsanwendungen
2-(5-Methylthiophen-2-yl)piperazine has been used in several scientific studies to investigate its potential as a therapeutic agent for various neurological disorders. One study found that 2-(5-Methylthiophen-2-yl)piperazine exhibits anxiolytic effects in mice, suggesting that it may have potential as a treatment for anxiety disorders. Another study found that 2-(5-Methylthiophen-2-yl)piperazine has antidepressant-like effects in rats, indicating that it may be useful in the treatment of depression.
Eigenschaften
CAS-Nummer |
111760-40-8 |
|---|---|
Produktname |
2-(5-Methylthiophen-2-yl)piperazine |
Molekularformel |
C9H14N2S |
Molekulargewicht |
182.29 g/mol |
IUPAC-Name |
2-(5-methylthiophen-2-yl)piperazine |
InChI |
InChI=1S/C9H14N2S/c1-7-2-3-9(12-7)8-6-10-4-5-11-8/h2-3,8,10-11H,4-6H2,1H3 |
InChI-Schlüssel |
KYIBRJUMJFHEGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(S1)C2CNCCN2 |
Kanonische SMILES |
CC1=CC=C(S1)C2CNCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



